Ethyl 4-chloro-3-(trifluoromethyl)benzoate
Overview
Description
Ethyl 4-chloro-3-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ethyl ester functional group attached to a benzene ring
Mechanism of Action
Target of Action
Ethyl 4-chloro-3-(trifluoromethyl)benzoate is a chemical compound with a complex structure The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of other compounds via n,n′ -dicyclohexylcarbodiimide coupling in dry n,n -dimethylformamide . This suggests that this compound may also be involved in similar biochemical pathways.
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests that it may cause structural changes in its targets, potentially altering their function .
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-3-(trifluoromethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical processes within the cell.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes . These changes can have significant impacts on cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical and physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of many compounds . These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its biochemical activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The distribution of this compound within tissues can also affect its overall activity and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki–Miyaura coupling, where 4-chloro-3-(trifluoromethyl)phenylboronic acid is reacted with ethyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically using a solvent like toluene or dimethylformamide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 4-azido-3-(trifluoromethyl)benzoate or 4-thio-3-(trifluoromethyl)benzoate.
Reduction: 4-chloro-3-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 4-chloro-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 4-chloro-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-chloro-3-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-chloro-3-(difluoromethyl)benzoate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.
Ethyl 4-bromo-3-(trifluoromethyl)benzoate: Contains a bromo substituent instead of a chloro substituent, potentially affecting its reactivity and applications.
Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate: Similar structure but with a phenylacetate group, which may influence its chemical behavior and uses.
Properties
IUPAC Name |
ethyl 4-chloro-3-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRYXJCSMVVDHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267308 | |
Record name | Ethyl 4-chloro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-81-9 | |
Record name | Ethyl 4-chloro-3-(trifluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773134-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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